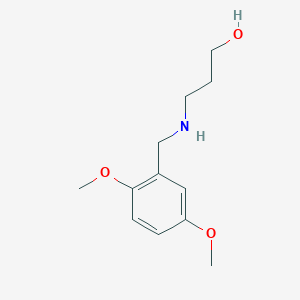

3-(2,5-二甲氧基苯基氨基)丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

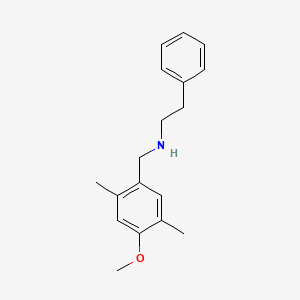

The synthesis of related compounds involves multiple steps, including protection reactions, bromination, and nucleophilic reactions. For instance, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, is achieved through these steps and confirmed by 1H NMR and HRMS . Similarly, the synthesis of beta-adrenergic blocking agents with heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols involves the introduction of heterocyclic moieties either on the aryl or amidic group . These methods could potentially be adapted for the synthesis of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is characterized by the presence of aromatic rings, heterocyclic elements, and substituents that influence their conformation and reactivity. For example, the crystal structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate reveals a molecule with three different planes forming conjugated systems, which is determined by single-crystal X-ray diffraction . This suggests that the molecular structure of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol would also exhibit specific conformational features due to its aromatic and heteroatomic components.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol can be inferred from their functional groups and the reactions they undergo. For instance, the Bischler-Napieralski ring closure is used to synthesize 1-aralkyl-dihydro-2-benzazepines from N-acylated 3-(3,4-Dimethoxyphenyl)-propylamine . This indicates that the benzylamino group in the compound of interest may also participate in similar cyclization reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol are not directly reported, the properties of structurally related compounds provide valuable insights. For example, the beta-adrenergic blocking agents described in the papers exhibit potent activity and cardioselectivity in biological assays . The physical properties such as crystal structure, density, and molecular conformation of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate are well-characterized, which could be similar to those of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol due to the presence of dimethoxy and benzylamino groups .

科学研究应用

法医毒理学中的定量分析

该化合物被用于定量分析设计师药物,特别是2,5-二甲氧基苯丙胺和苯乙胺 。这些物质在结构上与苯丙胺相似,通常具有未知的危险特性。在法医毒理学中,准确量化生物基质中这些化合物对于识别药物滥用和中毒案件至关重要。

分析方法的开发

该化合物在开发用于检测合成苯乙胺的分析方法中起着重要作用 。这些方法对于临床和执法目的都至关重要,可以监测各种生物样本中设计师药物的存在和浓度。

有机合成方法

研究人员使用“3-(2,5-二甲氧基苯基氨基)丙-1-醇”研究有机合成方法。 它参与了苄基位的反应,这对构建复杂的有机分子至关重要 .

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 2,4-dimethoxybenzylamine, have been used to investigate the reactivity of various substances .

Mode of Action

Based on its structural similarity to other compounds, it may act as a nucleophile, participating in reactions that lead to the synthesis of various substances .

Biochemical Pathways

Similar compounds have been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem ugi/robinson-gabriel reaction sequence . This suggests that the compound could potentially influence pathways related to these reactions.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Similar compounds have been used in the synthesis of various substances, suggesting that this compound may also have a role in synthesis reactions .

属性

IUPAC Name |

3-[(2,5-dimethoxyphenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-4-5-12(16-2)10(8-11)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQVIZVEXGGGGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365892 |

Source

|

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40171-91-3 |

Source

|

| Record name | 1-Propanol, 3-[[(2,5-dimethoxyphenyl)methyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)